

Synthesis and Characterization of 2-(4-Chloro-1H-pyrazol-1-yl)acetohydrazide

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Compound of Interest

Compound Name: 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide

CAS No.: 934175-20-9

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Technical Guide for Medicinal Chemistry Applications

Executive Summary

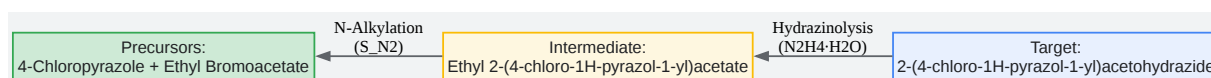
This guide details the synthesis, purification, and characterization of **2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide**, a critical pharmacophore in drug discovery.[1][2] Pyrazole acetohydrazides serve as versatile intermediates for constructing Schiff bases, pyrazolo-triazines, and thiadiazoles with documented antimicrobial, anti-inflammatory, and anticancer profiles.[1] The 4-chloro substituent is strategically selected to enhance lipophilicity and metabolic stability compared to the unsubstituted analog, modulating the electronic properties of the pyrazole ring without introducing significant steric bulk.[1]

Retrosynthetic Analysis & Strategy

The synthetic pathway is designed for scalability and purity, utilizing a convergent approach.[1] [2] The target molecule is disassembled into two key precursors: 4-chloropyrazole and ethyl bromoacetate.[1]

Strategic Disconnections[1]

- C-N Bond Formation (N-Alkylation): The first disconnection occurs at the -methylene bond.[1][2] The high nucleophilicity of the pyrazole nitrogen allows for an S_N2 displacement of a halide from an -haloester.
- C-N Bond Formation (Hydrazinolysis): The second transformation involves the nucleophilic acyl substitution of the ester ethoxy group with hydrazine.[1][2]



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Figure 1: Retrosynthetic pathway showing the disconnection strategy.

Experimental Protocol

Safety Precaution: Hydrazine hydrate is highly toxic and a suspected carcinogen.[1][2] Ethyl bromoacetate is a potent lachrymator.[1][3] All operations must be conducted in a fume hood.
[1]

Phase 1: Synthesis of Ethyl 2-(4-chloro-1H-pyrazol-1-yl)acetate

This step utilizes mild basic conditions to deprotonate the pyrazole, facilitating the nucleophilic attack on the alkyl halide.[1]

Reagents:

- 4-Chloropyrazole (10 mmol, 1.02 g)[1]
- Ethyl bromoacetate (12 mmol, 1.33 mL)[1]

- Potassium Carbonate (, anhydrous, 15 mmol, 2.07 g)[1]
- Solvent: Acetone (dry, 30 mL)

Protocol:

- Activation: In a 100 mL round-bottom flask, dissolve 4-chloropyrazole in dry acetone. Add anhydrous and stir at room temperature for 15 minutes to facilitate deprotonation.
- Alkylation: Add ethyl bromoacetate dropwise over 10 minutes. The reaction is exothermic; ensure controlled addition.
- Reflux: Heat the mixture to reflux (C) for 6–8 hours.
 - Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1] The starting pyrazole () should disappear, and a less polar ester spot () should appear.[1]
- Workup: Filter the hot reaction mixture to remove inorganic salts (, excess). Evaporate the solvent under reduced pressure.
- Purification: The residue is typically a pale yellow oil.[1][2] If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Phase 2: Synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)acetohydrazide

The ester intermediate is converted to the hydrazide via nucleophilic acyl substitution.[1]

Reagents:

- Ethyl 2-(4-chloro-1H-pyrazol-1-yl)acetate (from Phase 1)[1]
- Hydrazine hydrate (80% or 99%, 5 equiv.)[1]
- Solvent: Absolute Ethanol (20 mL)

Protocol:

- Dissolution: Dissolve the ester oil in absolute ethanol.
- Addition: Add hydrazine hydrate slowly to the stirring solution at room temperature.
- Reflux: Heat to reflux (C) for 4–6 hours.
 - Observation: A white solid often precipitates out of the solution as the reaction progresses, indicating the formation of the less soluble hydrazide.[1]
- Isolation: Cool the mixture to C (ice bath) for 1 hour to maximize precipitation.
- Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (mL) and diethyl ether (mL) to remove excess hydrazine.[1]
- Drying: Dry the solid in a vacuum desiccator over
or
.

Yield Expectation: 75–85% Physical State: White to off-white crystalline solid.[1][2]

Mechanistic Insights

The synthesis relies on two fundamental organic mechanisms.[1] Understanding these ensures troubleshooting capability.

Reaction Mechanism Diagram



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Figure 2: Mechanistic flow from starting material to target hydrazide.[1][2]

- **Regioselectivity:** 4-Chloropyrazole is symmetric; thus, N1-alkylation yields a single regioisomer.[1][2]
- **Hydrazinolysis:** The reaction proceeds through a tetrahedral intermediate.[1][2] The use of excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (N,N'-diacylhydrazine).

Characterization & Validation (Self-Validating System)

To confirm the identity of **2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide**, compare experimental data against these predicted standard values derived from structural homologs.

Spectroscopic Data Profile[1][4][5]

Technique	Parameter	Expected Signal / Value	Structural Assignment
H NMR	(DMSO-)	9.20 – 9.40 ppm (bs, 1H)	NH (Hydrazide, exch.) ^{[1][2]}
	7.80 – 8.00 ppm (s, 1H)	Pyrazole C5-H	
	7.50 – 7.60 ppm (s, 1H)	Pyrazole C3-H	
	4.70 – 4.85 ppm (s, 2H)	CH (Methylene linker)	
	4.20 – 4.40 ppm (bs, 2H)	NH (Terminal amine, exch.)	
C NMR	(DMSO-)	165.0 – 168.0 ppm	C=O (Carbonyl)
	138.0 – 140.0 ppm	Pyrazole C3/C5	
	128.0 – 130.0 ppm	Pyrazole C3/C5	
	108.0 – 110.0 ppm	Pyrazole C4-Cl (Upfield due to shielding)	
	50.0 – 52.0 ppm	CH (Methylene)	
IR	(KBr)	3300 – 3150 cm	N-H stretching (Doublet for NH)

1660 – 1680 cm	C=O stretching (Amide I)
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700 – 800 cm	C-Cl stretching
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Critical Quality Attributes (CQA):

- Absence of Triplet/Quartet: The disappearance of the ethyl group signals (triplet ~1.2 ppm, quartet ~4.1 ppm) in the proton NMR confirms complete conversion of the ester to the hydrazide.[1]
- Chlorine Isotope Pattern: Mass spectrometry (ESI-MS) should show a characteristic M and M+2 peak in a 3:1 ratio due to

Cl and

Cl isotopes.[1]

Applications & Derivatization

This hydrazide is a "privileged scaffold." [1][2] It is rarely the final drug but rather a key building block.[1]

- Schiff Bases: Condensation with aromatic aldehydes yields hydrazones with enhanced antimicrobial activity.[1][2]
- Heterocyclization: Cyclization with

/KOH yields 1,3,4-oxadiazoles or thiadiazoles.[1][2]

References

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- Hydrazinolysis Protocol: General procedure for converting esters to hydrazides.[1][2] See: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions,

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- Bioactivity of Pyrazole Hydrazides: Antimicrobial potential of pyrazole-1-acetohydrazides.[1] [2][4] See: European Journal of Medicinal Chemistry, 45(11), 5258-5264.[1] [Link\[1\]](#)

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